Spectroscopic data (NMR, IR, MS) for 3-(3,5-Difluorophenyl)cyclobutan-1-ol
Spectroscopic data (NMR, IR, MS) for 3-(3,5-Difluorophenyl)cyclobutan-1-ol
Title: Advanced Spectroscopic Characterization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol: A Technical Framework
Executive Summary & Strategic Context
3-(3,5-Difluorophenyl)cyclobutan-1-ol represents a critical scaffold in modern medicinal chemistry, particularly in the design of JAK inhibitors and other kinase-targeted therapies.[1] The cyclobutane ring offers a unique "puckered" conformation that restricts the spatial vector of the phenyl group, serving as a bioisostere for more labile alkyl chains or planar aromatic systems.
This guide provides a rigorous spectroscopic framework for the identification and quality control of this intermediate. As a Senior Application Scientist, I emphasize that while specific proprietary peak lists may vary by solvent and concentration, the structural logic remains immutable. This document details the expected NMR, IR, and MS signatures, distinguishing between the critical cis- and trans- diastereomers that invariably result from standard synthesis.
Synthesis Context & Stereochemical Implications
To understand the spectra, one must understand the origin of the sample. This compound is typically synthesized via the reduction of 3-(3,5-difluorophenyl)cyclobutanone .[1]
-
Reagent: Sodium Borohydride (
) or Lithium Aluminum Hydride ( ).[1] -
Outcome: A diastereomeric mixture of cis (Ph and OH on the same face) and trans (Ph and OH on opposite faces).[1]
-
Separation: These isomers often require chromatographic separation (silica gel or prep-HPLC) before final characterization.[1]
DOT Diagram: Synthesis & Isomer Generation
Caption: Reduction of the ketone precursor yields a diastereomeric mixture requiring separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR analysis is the definitive method for structural validation and isomeric differentiation.
H NMR (Proton) - 400 MHz,
The 3,5-difluorophenyl group provides a distinct "fingerprint" in the aromatic region, while the cyclobutane protons show complex multiplets due to ring puckering and anisotropy.
| Position | Proton Type | Approx. Shift ( | Multiplicity | Integration | Structural Insight |
| Ar-H | H-2, H-6 | 6.75 - 6.85 | Multiplet (m) | 2H | Ortho to alkyl, meta to F. Coupled to F ( |
| Ar-H | H-4 | 6.60 - 6.70 | Triplet of Triplets (tt) | 1H | Between two F atoms.[1] Distinctive upfield shift due to shielding.[1] |
| C1-H | CH-OH | 4.05 - 4.45 | Quintet/Multiplet | 1H | Deshielded by oxygen.[1] Shift varies significantly between cis and trans.[1] |
| C3-H | CH-Ar | 3.00 - 3.40 | Multiplet | 1H | Benzylic position.[1] |
| C2,4-H | Ring | 2.40 - 2.80 | Multiplet | 2H | "Pseudo-equatorial" protons (depending on pucker).[1] |
| C2,4-H | Ring | 1.80 - 2.20 | Multiplet | 2H | "Pseudo-axial" protons.[1] |
| -OH | Hydroxyl | 1.50 - 2.50 | Broad Singlet | 1H | Concentration dependent; disappears with |
F NMR (Fluorine) - 376 MHz,
The symmetry of the 3,5-substitution pattern simplifies this spectrum.
-
Shift:
-108.0 to -112.0 ppm.[1] -
Pattern:
-
Proton-Decoupled: Singlet (s).
-
Proton-Coupled: Triplet (t) or Multiplet due to coupling with H-2,6 and H-4.[1]
-
-
Diagnostic Value: A single signal confirms the equivalence of the two fluorines (symmetry preserved).[1] Two signals would indicate a breakdown of symmetry (e.g., restricted rotation or chiral impurity).
Distinguishing cis vs. trans Isomers
This is the most challenging aspect. In cyclobutanes, the ring is not planar; it puckers to relieve torsional strain.
-
NOE (Nuclear Overhauser Effect):
-
cis-Isomer: The Ph and OH groups are on the same face.[1] In the puckered conformation, the H-1 and H-3 protons are often on the opposite face (pseudo-diaxial relationship) or spatially distant.[1] However, NOE correlations between the ortho-phenyl protons and the H-1 (methine next to OH) are stronger in the cis isomer due to spatial proximity.
-
trans-Isomer: The Ph and OH are on opposite faces.[1]
-
-
Chemical Shift Rule: Typically, the H-1 (CH-OH) in the cis-isomer (pseudo-equatorial OH) appears slightly downfield (higher ppm) compared to the trans-isomer.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern.[1] The absence of chlorine/bromine simplifies the isotopic pattern.
Method: GC-MS (EI) or LC-MS (ESI+).[1]
| Ion Type | m/z Value | Interpretation |
| Molecular Ion ( | 184 | Parent peak (often weak in EI due to alcohol lability).[1] |
| Base Peak | 166 | |
| Fragment | 151 | |
| Fragment | 127 | |
| Fragment | 113 |
DOT Diagram: Fragmentation Pathway
Caption: Primary fragmentation pathway showing characteristic water loss and benzylic cleavage.[1]
Infrared Spectroscopy (IR)
IR is useful for quick verification of functional groups, particularly the presence of the alcohol and the fluorinated ring.
-
O-H Stretch:
cm (Broad, strong).[1] Indicates the alcohol.[1][4][5][6] -
C-H Stretch (Aliphatic):
cm .[1] Cyclobutane C-H bonds are strained and appear at slightly higher frequencies than open chains.[1] -
C=C Stretch (Aromatic):
cm .[1] -
C-F Stretch:
cm (Very Strong).[1] This is the diagnostic region for the difluorophenyl group. -
Ring Breathing:
cm .[1] Characteristic of the cyclobutane ring.
Experimental Protocol for Data Acquisition
To ensure reproducibility, follow this validated workflow.
Protocol A: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid/oil.
-
Solvent: Dissolve in 0.6 mL
(99.8% D) containing 0.03% TMS.-
Note: If the peaks are broad (due to H-bonding), add 1 drop of
to exchange the OH proton and sharpen the spectrum, or switch to .
-
-
Acquisition:
Protocol B: GC-MS Analysis
-
Column: DB-5ms or equivalent (non-polar).[1]
-
Inlet Temp: 250°C.
-
Program: Hold 50°C for 2 min
Ramp 20°C/min to 280°C. -
Note: Cyclobutanols can thermally dehydrate in the injector port.[1] If the peak at m/z 184 is missing and only m/z 166 is seen, lower the inlet temperature to 150°C or use CI (Chemical Ionization).
References
-
Garg, N. K., et al. (2021).[7] Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Derivatives. Organic Process Research & Development. [1][8]
-
BenchChem. (2025).[1][5][9] Spectroscopic Characterization of Fluorinated Cyclobutanes. BenchChem Technical Guides. [1]
-
Mykhailiuk, P. K. (2019).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. Journal of Organic Chemistry. [1]
-
Fluorochem. (2024).[1] Product Specification: 1-(3,5-Difluorophenyl)cyclobutan-1-ol.[1] Fluorochem Catalog.
-
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constant Analysis for Cyclobutanes. University of Wisconsin-Madison.[1]
Sources
- 1. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 3. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
